Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate: is a synthetic compound featuring a complex molecular structure. The compound's thiazole and benzo[d][1,3]dioxole functional groups contribute to its notable chemical and biological activities. Primarily, this compound is of interest due to its applications in medicinal chemistry and its potential therapeutic benefits.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole-5-ylamine with a thiazole derivative. The reaction conditions necessitate the presence of coupling reagents and the formation of an amide bond. An example procedure includes the use of carbonyldiimidazole as a coupling agent in an anhydrous solvent like tetrahydrofuran, under an inert atmosphere to ensure reaction efficiency.
Industrial Production Methods: For large-scale production, the process may be streamlined through automated systems that ensure precise reagent dispensing and optimal reaction conditions. Continuous flow synthesis could be employed to maintain reaction efficiency and yield consistency, minimizing the manual intervention required in batch processes.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group present within the thiazole structure can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions Used:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenated derivatives and suitable nucleophiles (amines, thiols).
Major Products Formed from These Reactions:
Quinones from oxidation.
Alcohol derivatives from reduction.
Substituted thiazole derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound acts as a key intermediate in the construction of more complex molecules due to its reactive functional groups.
Biology: Research has shown that this compound can interact with various biological targets, making it a valuable tool in biochemical studies aimed at understanding enzyme activities and protein functions.
Medicine: Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways involved in disease processes makes it a promising candidate for drug development.
Industry: Beyond pharmaceuticals, this compound finds application in the manufacturing of specialty chemicals and advanced materials, contributing to innovations in fields like materials science and engineering.
Comparison with Similar Compounds
Thiazole-4-carboxamide derivatives.
Benzo[d][1,3]dioxole-5-acetamide derivatives.
Conclusion
Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a fascinating compound with significant implications in various scientific fields. Its complex synthesis, versatile reactivity, and promising applications in research and industry make it a compound of ongoing interest and study.
Properties
IUPAC Name |
ethyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-21-15(20)18-14-17-10(7-24-14)6-13(19)16-9-3-4-11-12(5-9)23-8-22-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODOWVDTWEJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.